2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronic ester features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a methoxy (-OCH₃) group at the 4-position, linked to a pinacol boronate core. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic electronic materials. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it valuable in drug development .
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(18-5)11(8-9)19-12(16)17/h6-8,12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZYVMLIYBJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(difluoromethoxy)-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Chemical Reactions Analysis
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the design of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
Similar compounds to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters with fluorinated substituents. These compounds share similar reactivity patterns and applications in cross-coupling reactions. the presence of the difluoromethoxy group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from other boronic acids and esters .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the phenyl ring critically influence electronic properties and reactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Fluorination : The difluoromethoxy group in the target compound improves resistance to oxidative metabolism compared to methoxy or methyl analogues, critical for drug half-life .
- Electron Effects : Electron-withdrawing groups (e.g., -Cl, -OCF₂H) polarize the boron atom, increasing reactivity in Suzuki couplings .
- Steric Factors : Bulky substituents (e.g., -CH₃ at 4-position) may hinder coupling efficiency due to steric hindrance .
Spectroscopic Comparisons
NMR data highlights substituent-induced shifts:
Table 2: Selected NMR Data (¹H and ¹³C)
- Aromatic Shifts : Electron-withdrawing groups (e.g., -OCF₂H) deshield aromatic protons, shifting signals downfield compared to methoxy or methyl analogues.
- Boron Environment : The pinacol B-O signal (~84 ppm in ¹³C NMR) remains consistent, but adjacent substituents slightly alter its chemical environment .
Biological Activity
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.11 g/mol. It features a dioxaborolane ring, which is significant for its reactivity and stability in biological systems. The presence of difluoromethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The general reaction scheme includes:
-
Reagents :
- 3-Difluoromethoxy-4-methoxyphenol
- Boron reagents (e.g., bis(pinacolato)diboron)
- Catalysts (e.g., palladium complexes)
-
Conditions :
- Solvent: Dioxane or similar
- Temperature: Elevated (80°C) for several hours
-
Purification :
- Purification by preparative HPLC to isolate the desired product.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of boron in the structure may enhance antimicrobial efficacy by disrupting microbial cell walls or interfering with metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Case Studies
-
Anticancer Study :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the micromolar range against breast cancer cells, suggesting significant anticancer potential. -
Antimicrobial Evaluation :
Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability at concentrations above 50 µg/mL.
Comparative Analysis with Related Compounds
The following table summarizes key structural similarities and differences among related compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.98 | |
| 4-(Methoxyphenyl)-4-methyl-1-boronic Acid Pinacol Ester | 0.95 | |
| 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
